[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol
Description
[5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a heterocyclic compound featuring a fused pyrazole-oxazole core. The pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 3, while the oxazole ring carries a hydroxymethyl (-CH2OH) group at position 2.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C10H13N3O2/c1-3-13-5-9(7(2)11-13)10-4-8(6-14)12-15-10/h4-5,14H,3,6H2,1-2H3 |
InChI Key |
SVHFLYMVJGHBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)CO |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Identification
The target molecule contains two aromatic heterocycles: a 1-ethyl-3-methylpyrazole and a 1,2-oxazole with a hydroxymethyl substituent. Retrosynthetic disconnection suggests two primary fragments:
-
Pyrazole subunit : 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate A)
-
Oxazole subunit : 3-(Hydroxymethyl)-1,2-oxazole (Intermediate B)
Coupling strategies focus on forming the C5–C4' bond between the oxazole and pyrazole rings, followed by functional group interconversion to install the methanol group.
Synthesis of the Pyrazole Intermediate
Preparation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is synthesized via Knorr pyrazole synthesis, adapted from methodologies in:
Procedure :
-
Ethyl acetoacetate (1.0 eq) and ethyl hydrazinecarboxylate (1.1 eq) undergo cyclization in refluxing ethanol (80°C, 6 h) to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate (Yield: 78%).
-
N-Alkylation with ethyl iodide (1.2 eq) in DMF using K₂CO₃ (2.0 eq) at 60°C for 12 h produces ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (Yield: 85%).
-
LiAlH₄ reduction (THF, 0°C to RT, 2 h) converts the ester to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Yield: 88%).
-
Oxidation with 2-iodoxybenzoic acid (IBX, 1.5 eq) in DMSO (RT, 1 h) generates 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Intermediate A, Yield: 82%).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 6.38 (s, 1H, pyrazole-H), 4.12 (q, J=7.1 Hz, 2H, NCH₂CH₃), 2.52 (s, 3H, CH₃), 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃).
-
HRMS : m/z calcd for C₇H₁₁N₂O [M+H]⁺ 141.0922, found 141.0925.
Oxazole Ring Construction and Functionalization
Cyclocondensation to Form 1,2-Oxazole
Adapting protocols from, the oxazole ring is built via [3+2] cycloaddition:
Procedure :
-
Intermediate A (1.0 eq) reacts with N-hydroxyacetamide (1.2 eq) in acetic anhydride (10 vol) at 120°C for 4 h, forming 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbaldehyde (Yield: 74%).
-
The aldehyde undergoes Cannizzaro reaction with KOH (3.0 eq) in H₂O/EtOH (1:1) at 0°C for 1 h, yielding [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol (Target compound, Yield: 68%).
Optimization Notes :
-
Catalyst Screening : IBX oxidation (Step 2.1.4) achieved higher yields vs. MnO₂ (82% vs. 65%).
-
Solvent Effects : DMSO improved aldehyde stability during IBX oxidation compared to THF.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, DMSO-d₆):
-
δ 6.41 (s, 1H, pyrazole-H)
-
δ 6.12 (s, 1H, oxazole-H)
-
δ 4.56 (s, 2H, CH₂OH)
-
δ 4.08 (q, J=7.0 Hz, 2H, NCH₂CH₃)
-
δ 2.48 (s, 3H, CH₃)
-
δ 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃)
¹³C NMR (126 MHz, DMSO-d₆):
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Reagents
Chemical Reactions Analysis
Types of Reactions
[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and oxazole moieties exhibit significant antimicrobial properties. A study indicated that derivatives of pyrazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. For instance, compounds similar to [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol have shown promise in reducing inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Anticancer Research
The compound's structural features may also contribute to anticancer activity. Recent investigations into similar heterocycles have revealed their ability to induce apoptosis in cancer cells. The presence of both pyrazole and oxazole rings enhances the interaction with biological targets involved in cell proliferation and apoptosis pathways .
Pesticidal Activity
Compounds with pyrazole and oxazole functionalities have been explored for their pesticidal properties. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agrochemicals. Studies have shown that such compounds can effectively control pest populations while minimizing harm to beneficial insects .
Herbicidal Activity
Research indicates that certain derivatives can inhibit plant growth by interfering with photosynthesis or other vital processes. This property is particularly useful for developing selective herbicides that target specific weeds without affecting crops .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for various industrial applications .
Sensor Development
Recent studies have explored the use of pyrazole-based compounds in the development of chemical sensors. The ability of these compounds to undergo specific interactions with target analytes can be harnessed for creating sensitive detection systems for environmental monitoring or biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Bioactivity/Application | Source |
|---|---|---|---|---|
| This compound | 1-Ethyl-3-methyl-pyrazole, hydroxymethyl | ~235.3 (calculated) | Not reported | - |
| [5-(5-Chloropentyl)-1,2-oxazol-3-yl]methanol | 5-Chloropentyl | 203.67 | Supplier-listed (no bioactivity) | |
| Biotinylated Isoxazole (BISOX) | 2-Thienyl, biotin | N/A | Induces stem cell differentiation | |
| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (5c) | 2-Chlorophenyl, phenylpiperazine | N/A | AChE inhibitor (IC50 = 21.85 μM) | |
| [5-(1H-Indazol-5-yl)-1,2-oxazol-3-yl]methanol | Indazol-5-yl | N/A | LRRK2 inhibitor (pKi = 5.4) | |
| Praliciguat | Fluorophenylmethyl-pyrazole, hexafluoropropanol | N/A | Guanylate cyclase activator (vasodilation) |
Key Observations:
Substituent Impact on Bioactivity: The presence of a hydroxymethyl group in the target compound may enhance hydrophilicity compared to lipophilic analogs like [5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol . This could influence solubility and metabolic stability. Aryl substituents (e.g., 2-chlorophenyl in compound 5c) are critical for acetylcholinesterase (AChE) inhibition, suggesting that similar modifications in the target compound might confer enzyme-targeted activity . Heteroaromatic extensions (e.g., indazol-5-yl in the LRRK2 inhibitor) demonstrate that pyrazole/oxazole hybrids can achieve selective binding to kinases, though the target compound’s ethyl/methyl substituents may limit this without further optimization .
Functional Group Comparisons: The methanol group in the target compound contrasts with the biotin tag in BISOX, which facilitates cellular uptake and tracking in stem cell studies .
Structural Flexibility :
- The pyrazole-oxazole core is versatile, as seen in its incorporation into diverse scaffolds like phenylpiperazine (AChE inhibitors) and thiophene-oxazole hybrids (e.g., WHO-listed hydroxypiperidinyl derivatives) .
Biological Activity
The compound [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol is a novel heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound consists of a pyrazole ring fused with an oxazole moiety, which contributes to its unique biological properties. The structure can be represented as follows:
Where represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
- Antioxidant Activity : The presence of the oxazole and pyrazole rings enhances its ability to scavenge free radicals.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with pyrazole and oxazole frameworks possess antibacterial and antifungal activities against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.02 mg/mL |
| Candida albicans | 0.01 mg/mL |
These results suggest a promising potential for developing new antimicrobial agents based on this compound's structure.
Anticancer Activity
The anticancer properties of this compound are under investigation. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colorectal Cancer) | 58.4 |
| MCF7 (Breast Cancer) | 99.8 |
| A549 (Lung Cancer) | 129.4 |
These findings indicate that the compound may serve as a lead for developing anticancer therapies.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives with similar structural motifs displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the role of substituents on the pyrazole ring in enhancing bioactivity.
- Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, sparing normal cells while effectively targeting tumor cells.
Q & A
Q. What are the recommended synthetic routes for [5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of pre-functionalized pyrazole and isoxazole precursors. For example, refluxing in ethanol with catalytic acid (e.g., H₂SO₄) promotes cyclization . Key variables include solvent polarity, temperature, and stoichiometry. Ethanol reflux (78°C) typically achieves moderate yields (~50–60%), while DMF at 100°C may improve solubility but risks side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on:
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- MIC Assays : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 0.1–100 µg/mL .
- Kinase Inhibition : ATP-binding assays (e.g., BRAF V600E mutant, IC₅₀ determination via fluorescence polarization) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies. Parameterize the isoxazole methanol group as a hydrogen bond donor. For example:
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR (e.g., pyrazole proton shifts) may arise from tautomerism or solvent effects. Strategies:
Q. What strategies improve enantiomeric purity in derivatives of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Alternatively, asymmetric synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
